4-(叔丁基二甲基硅烷基)氧基丁酸

描述

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid (4-TBSOB) is a silyl ester of butyric acid, which is a four-carbon carboxylic acid. 4-TBSOB is a colorless, odorless, and water-soluble compound, and it is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

科学研究应用

生物活性化合物的合成

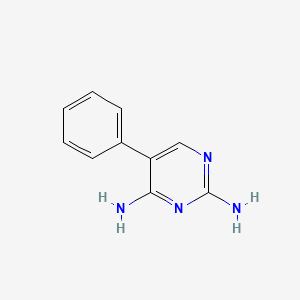

该化合物已用于合成生物活性天然产物,如印度素 A 和印度素 B . 由于这些化合物具有生物活性,因此在制药行业具有潜在应用 .

用作保护试剂

叔丁基二甲基硅烷基氧基大约比水解稳定 10,000 倍,并为保护基团的应用提供了更大的希望 . 它可用作醇、胺、酰胺和各种羧酸的多功能保护试剂 .

异恶唑啉 N-氧化物的制备

该化合物可用于从 α-溴硝基烷烃和烯烃制备异恶唑啉 N-氧化物 . 这些 N-氧化物在有机合成中具有潜在的应用。

在硅烷化反应中的应用

该化合物已用于硅烷化反应,硅烷化反应在有机合成领域很重要 . 硅烷化是在分子中引入硅原子的过程,可以提高分子的稳定性和反应活性 .

5. 在吲哚衍生物合成中的应用 该化合物已用于吲哚衍生物的合成 . 已发现吲哚衍生物具有抗癌、抗炎、镇痛、抗精神病、镇痛、细胞毒性和 5-脂氧合酶抑制活性 .

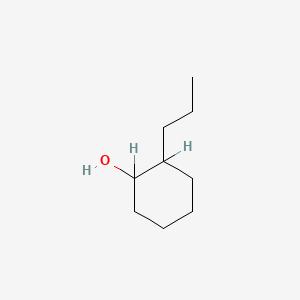

6. 在醇的合成中的应用 该化合物可用于醇的合成 . 硅醚可以通过在 25°C 下用 2-3 当量的四正丁基氟化铵 (TBAF) 在 THF 中处理迅速裂解为醇 .

作用机制

Target of Action

It is known that this compound is a potential precursor to biologically active natural products like indiacen a and indiacen b . These natural products have been found to possess various biological activities, suggesting that 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid may interact with similar targets.

Mode of Action

It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Given its role as a precursor to biologically active compounds, it is likely that it may influence the synthesis of these compounds and thus affect the associated biochemical pathways .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

Its role as a precursor to biologically active compounds suggests that it may contribute to the biological activities associated with these compounds .

Action Environment

The action, efficacy, and stability of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid can be influenced by various environmental factors. For instance, it is known to react slowly with moisture or water , indicating that its stability and efficacy may be affected by humidity. Furthermore, it is acid-sensitive , suggesting that its action may be influenced by the pH of the environment.

属性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKZSPIXTLWDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988881 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69171-62-6 | |

| Record name | Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。